N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine
Description
N-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine is a heterocyclic organic compound with the molecular formula C₁₅H₁₀ClN₃O₂ and a molecular weight of 299.71 g/mol . It features a quinazoline core substituted with a chlorine atom at the 7-position and an amine group linked to a 1,3-benzodioxole (methylenedioxy) moiety at the 4-position. The compound is registered under CAS number 477856-41-0 and is characterized by the following predicted physicochemical properties:
The benzodioxole group contributes to increased lipophilicity, which may enhance membrane permeability in biological systems.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-2-3-12-13(6-11)19-8-20-16(12)18-7-10-1-4-14-15(5-10)22-9-21-14/h1-6,8H,7,9H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTINADOZXCJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction is a classical method for quinazoline synthesis. For 7-chloro substitution:
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Starting Material : 2-Amino-5-chlorobenzoic acid is condensed with formamide at 180°C for 6 hours to form 4-hydroxy-7-chloroquinazoline.
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) at reflux converts the hydroxyl group to chloride, yielding 4,7-dichloroquinazoline.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Formamide | 180°C | 6 h | 78% |
| Chlorination | POCl₃ | 110°C | 3 h | 85% |
Functionalization at Position 4
Nucleophilic Aromatic Substitution
4,7-Dichloroquinazoline undergoes selective substitution at position 4 with benzodioxole methylamine:
Buchwald-Hartwig Amination
For higher yields under milder conditions:
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Catalyst : Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%).
Alternative Routes via Intermediate Azides
A patent-derived method uses azide intermediates for modular synthesis:
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Azide Formation : 4,7-Dichloroquinazoline reacts with NaN₃ in DMF at 65°C to form 4-azido-7-chloroquinazoline.
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Staudinger Reaction : The azide reacts with benzodioxole methylphosphine, yielding the target amine after hydrolysis.
Advantages :
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Avoids harsh amination conditions.
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Enables late-stage functionalization.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Scale-Up and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound has the following chemical characteristics:
- Molecular Formula : C16H12ClN3O2
- Molecular Weight : 313.739 g/mol
- Structure : The compound features a quinazoline core substituted with a benzodioxole moiety and a chlorine atom, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Inhibition of Tumor Growth
A study conducted on human breast cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural features suggest potential activity against bacterial and fungal pathogens.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes the MIC values obtained from various assays, indicating that this compound exhibits effective antimicrobial activity.
Neurological Applications
Another area of interest is the compound's potential neuroprotective effects. Research indicates that it may have applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
Case Study: Neuroprotection in Animal Models
In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific kinases involved in cell signaling pathways, leading to the modulation of cellular processes like proliferation and apoptosis . The benzodioxole moiety can enhance binding affinity to these targets, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Compound A : N-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine
- Molecular formula : C₁₅H₁₀ClN₃O₂
- Key features :
- Quinazoline core with a chlorine substituent.
- Benzodioxole group (electron-rich methylenedioxy ring).
- Secondary amine linkage.
Compound B : N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
- Molecular formula : C₉H₁₀ClN₃O₂S₂
- Key features :
Structural Differences :
- Core heterocycle : Compound A uses a quinazoline ring, while Compound B employs a benzodithiazine system.
- Substituents : Both have chlorine, but Compound B includes a methyl group and sulfone moieties, increasing polarity.
Physicochemical Properties
Key Observations :
- Compound B’s higher melting point suggests greater thermal stability, likely due to strong intermolecular forces from sulfone groups and crystalline packing .
Spectroscopic Data Comparison
Infrared (IR) Spectroscopy :
- Compound B : Peaks at 3235 cm⁻¹ (N-NH₂ stretch), 1645 cm⁻¹ (C=N stretch), and 1345/1155 cm⁻¹ (SO₂ symmetric/asymmetric stretches) .
NMR Spectroscopy :
- Compound B :
Implications :
- Compound B’s IR and NMR data confirm the presence of sulfone and hydrazine groups, which are absent in Compound A. These groups may enhance hydrogen-bonding interactions in biological targets.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine (CAS No. 150450-73-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Molecular Structure and Characteristics
- Empirical Formula : C₁₆H₁₂ClN₃O₂
- Molecular Weight : 313.74 g/mol
- Boiling Point : Approximately 500.8 °C (predicted)
- Density : 1.471 g/cm³ (predicted)
- pKa : 5.87 (predicted)
| Property | Value |
|---|---|
| Boiling Point | 500.8 ± 45.0 °C |
| Density | 1.471 ± 0.06 g/cm³ |
| pKa | 5.87 ± 0.70 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including palladium-catalyzed C-N cross-coupling techniques. A common synthetic route utilizes a PdCl₂ catalyst with xantphos ligand and cesium carbonate in a toluene solvent under reflux conditions.
Antidiabetic Potential
Recent studies have highlighted the potential of benzodioxol derivatives, including this compound, as α-amylase inhibitors, which could be beneficial in managing diabetes. The compound exhibited significant inhibition of α-amylase with an IC₅₀ value in the low micromolar range, indicating its potential as a therapeutic agent for glycemic control .
Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies indicated that it possesses cytotoxic effects against various cancer cell lines while demonstrating minimal toxicity to normal cells. For instance, compounds structurally related to this compound were tested against multiple cancer types, showing IC₅₀ values ranging from 26 to 65 µM . This suggests that further investigation into its mechanism of action could reveal pathways for targeted cancer therapies.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as kinases and enzymes involved in metabolic pathways. Its dual structure allows it to modulate various signaling pathways that are crucial for cell proliferation and survival.
Case Studies
- In Vitro Efficacy Against Cancer Cell Lines
- In Vivo Antidiabetic Effects
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine, and how can purity be optimized?
- Methodology : A common approach involves coupling substituted quinazoline intermediates with benzodioxol-containing amines. For example, chloroacetamide derivatives can react with heteroaryl thiols in the presence of potassium carbonate to form the target scaffold (e.g., analogous to methods in ). Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers handle and store this compound to ensure stability?
- Guidelines : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture, as hydrolysis of the benzodioxole or quinazoline moieties may occur. Safety data sheets (SDS) recommend using PPE (gloves, goggles) and working in a fume hood due to potential skin/eye irritation and respiratory toxicity ( ). Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analysis :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., benzodioxole methylene protons at δ ~5.9–6.1 ppm; quinazoline aromatic protons).
- HRMS : Electrospray ionization (ESI) for molecular ion verification (e.g., [M+H]+ expected at m/z 387.0842 for C₁₇H₁₂ClN₃O₃).
- FT-IR : Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C in benzodioxole) .
Advanced Research Questions
Q. How can crystallographic studies elucidate hydrogen bonding and molecular packing in this compound?
- Methods : Single-crystal X-ray diffraction (SCXRD) using SHELX software ( ) for structure refinement. ORTEP-3 ( ) generates thermal ellipsoid plots to visualize atomic displacement. Graph set analysis ( ) identifies hydrogen-bonding motifs (e.g., N–H⋯O/N interactions between quinazoline amines and benzodioxole oxygen). High-resolution data (d-spacing <1.0 Å) improve accuracy in detecting weak interactions .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Approaches :
- Salt formation : Hydrochloride salts improve aqueous solubility.
- Co-solvents : Use DMSO/PEG-400 mixtures for intravenous dosing.
- Prodrug design : Esterification of the quinazoline amine to enhance membrane permeability.
Q. How can structure-activity relationship (SAR) studies explore the role of the benzodioxole moiety in biological activity?
- Design : Synthesize analogs with modified benzodioxole substituents (e.g., methyl, fluoro) or replace it with bioisosteres (e.g., benzofuran). Test against target kinases (e.g., c-Src/Abl) using enzymatic assays ( ). Molecular docking (AutoDock Vina) identifies key interactions (e.g., π-π stacking with kinase ATP-binding pockets). IC₅₀ comparisons reveal substituent effects on potency .
Q. What in vitro assays are suitable for assessing the compound’s anti-inflammatory or kinase-inhibitory potential?
- Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
